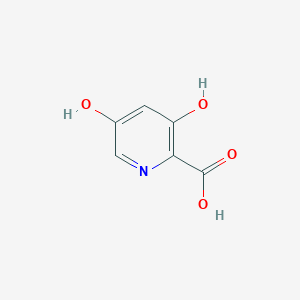
3,5-Dihydroxypicolinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxypicolinic acid is a derivative of picolinic acid, belonging to the pyridine family It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxypicolinic acid typically involves the hydroxylation of picolinic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of 3,5-dihydroxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming picolinic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Picolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Studied for its role in microbial metabolism and potential antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of 3,5-dihydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. In microbial metabolism, it is decarboxylated by specific enzymes to form other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A precursor to 3,5-dihydroxypicolinic acid, with a single carboxyl group at the 2-position.
3,6-Dihydroxypicolinic Acid: Another hydroxylated derivative with hydroxyl groups at the 3rd and 6th positions.
2,5-Dihydroxypyridine: A product of the decarboxylation of 3,6-dihydroxypicolinic acid.
Uniqueness: 3,5-Dihydroxypicolinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. Its ability to form stable complexes with metal ions and its role in microbial metabolism highlight its significance in various scientific domains.
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
3,5-dihydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c8-3-1-4(9)5(6(10)11)7-2-3/h1-2,8-9H,(H,10,11) |
InChI-Schlüssel |
DGFRRFIDAHLFLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















